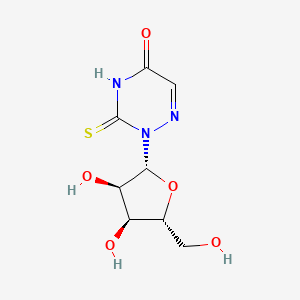

2-Thio-6-azauridine

Vue d'ensemble

Description

Applications De Recherche Scientifique

2-Thio-6-azauridine has been extensively studied for its applications in various scientific fields:

Chemistry: Used as a building block for the synthesis of other nucleoside analogs.

Biology: Investigated for its role in inhibiting viral replication and its potential as an antiviral agent.

Medicine: Studied for its antitumor properties and its ability to sensitize cancer cells to radiation therapy.

Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.

Mécanisme D'action

Target of Action

2-Thio-6-azauridine (TAU) is a nucleoside analog and potential antiviral drug . It primarily targets the ABC transporters and Mammosphere Formation in paclitaxel-resistant triple-negative breast cancer (TNBC) cells . ABC transporters are integral membrane proteins that use ATP hydrolysis to carry out certain biological processes, including the translocation of various substrates across membranes and non-transport related processes such as translation of RNA and DNA repair .

Mode of Action

TAU interacts with its targets, leading to a decrease in the expression of ABC transporters MRP1 and MDR1 . This interaction results in changes in cell integrity and nuclear morphology, as well as DNA damage .

Biochemical Pathways

The action of TAU affects several biochemical pathways. It inhibits the proliferation of TNBC cells by arresting the cell cycle at the G2M phase . It also induces apoptosis by increasing BAX and decreasing Bcl-2 expression, activating caspase-3 .

Pharmacokinetics

It is known that tau can sensitize drug-resistant tnbc cells to paclitaxel (ptx), suggesting that it may have favorable bioavailability .

Result of Action

The result of TAU’s action is the sensitization of PTX-resistant TNBC cells. The combination of TAU and PTX synergistically inhibited the 50% viability of 12-fold PTX-resistant TNBC cells . It also reduced the mammosphere formation efficiency of PTX-resistant TNBC cells .

Action Environment

It has been shown that tau can inhibit vpu-mediated bst-2 degradation , suggesting that it may be effective in a variety of cellular environments.

Analyse Biochimique

Biochemical Properties

2-Thio-6-azauridine plays a significant role in biochemical reactions, particularly in inhibiting viral replication and sensitizing cancer cells to chemotherapy. It interacts with several enzymes and proteins, including BST-2 (bone marrow stromal cell antigen 2) and Vpu (viral protein U). The compound inhibits Vpu-mediated degradation of BST-2, thereby restoring BST-2 levels on the cell surface and suppressing HIV-1 production . Additionally, this compound has been shown to interact with ABC transporters, such as MRP1 and MDR1, which are involved in drug resistance mechanisms in cancer cells .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In HIV-1 infected cells, it inhibits the degradation of BST-2, leading to reduced viral production . In cancer cells, particularly paclitaxel-resistant triple-negative breast cancer cells, this compound sensitizes these cells to chemotherapy by targeting mammosphere formation and ABC transporters . It induces apoptosis, arrests the cell cycle at the G2/M phase, and alters cell integrity and nuclear morphology .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits the interaction between Vpu and BST-2, preventing the ubiquitination and degradation of BST-2 . This action restores BST-2 levels on the cell surface, thereby inhibiting HIV-1 production. In cancer cells, this compound induces apoptosis by increasing BAX expression, decreasing Bcl-2 expression, and activating caspase-3 . It also reduces the expression of ABC transporters, which are involved in drug resistance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under certain conditions but may degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including the inhibition of viral production and sensitization of cancer cells to chemotherapy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication and sensitizes cancer cells to chemotherapy without significant toxicity . At higher doses

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thio-6-azauridine typically involves the modification of uridine derivatives. One common method includes the reaction of 6-azauridine with thiourea under specific conditions to introduce the thio group at the 2-position . The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions

2-Thio-6-azauridine undergoes various chemical reactions, including:

Oxidation: The thio group can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: The compound can be reduced to modify the thio group, potentially forming thiols.

Substitution: The nucleoside analog can participate in substitution reactions, where the thio group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles, including amines and alcohols, can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Derivatives with different functional groups replacing the thio group.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Azauridine: Another nucleoside analog with similar antiviral properties.

6-Azauracil: Known for its antitumor activity.

Pyrazofurin: A nucleoside analog with antiviral and antitumor properties.

Uniqueness of 2-Thio-6-azauridine

This compound is unique due to the presence of the thio group at the 2-position, which imparts distinct chemical and biological properties. This modification enhances its ability to inhibit nucleic acid synthesis and increases its potency as an antiviral and antitumor agent .

Propriétés

IUPAC Name |

2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-sulfanylidene-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O5S/c12-2-3-5(14)6(15)7(16-3)11-8(17)10-4(13)1-9-11/h1,3,5-7,12,14-15H,2H2,(H,10,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCBDTCUOVDLNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949846 | |

| Record name | 5-Hydroxy-2-pentofuranosyl-1,2,4-triazine-3(2H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27089-56-1 | |

| Record name | NSC146268 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxy-2-pentofuranosyl-1,2,4-triazine-3(2H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

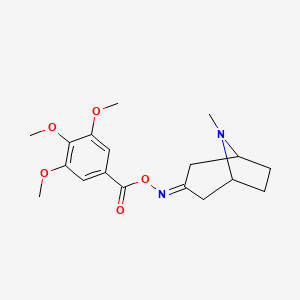

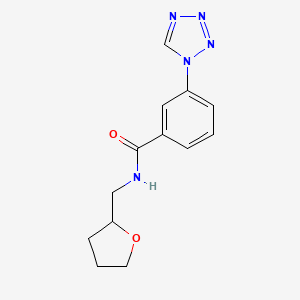

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 2-thio-6-azauridine (TAU) as an anti-cancer agent?

A: While initially investigated as an antiviral agent, TAU has shown promising anti-cancer activity, particularly in paclitaxel-resistant triple-negative breast cancer (TNBC) cells []. Its mechanism involves multiple facets:

- Cell Cycle Arrest: TAU induces cell cycle arrest at the G2M phase, inhibiting the proliferation of cancer cells [].

- Apoptosis Induction: TAU promotes apoptosis, a programmed cell death pathway, by altering cell integrity, disrupting nuclear morphology, and causing DNA damage [].

- ABC Transporter Modulation: TAU reduces the expression of ATP-binding cassette (ABC) transporters, specifically MRP1 and MDR1, which are often overexpressed in drug-resistant cancer cells []. This reduction in transporter activity enhances the intracellular accumulation and efficacy of chemotherapeutic agents like paclitaxel.

Q2: How does TAU impact the formation of mammospheres in paclitaxel-resistant TNBC cells?

A: TAU effectively reduces the efficiency of mammosphere formation in paclitaxel-resistant TNBC cells []. Mammospheres are three-dimensional cellular aggregates enriched with cancer stem cells, known for their roles in tumor initiation, metastasis, and drug resistance. The ability of TAU to hinder mammosphere formation suggests its potential to target and eliminate these treatment-resistant cancer stem cells.

Q3: Beyond TNBC, what other viruses has this compound been investigated for?

A3: Research has explored the antiviral activity of this compound and its analogs against a range of RNA viruses, including:

- Japanese encephalitis (JE) []

- Yellow fever (YF) []

- Sandfly fever (SF) []

- Punta Toro (PT) []

- Venezuelan equine encephalomyelitis (VEE) viruses []

Q4: How does the in vivo efficacy of the 6-azauridine phosphate prodrug compare to the parent compound, 6-azauridine?

A: In a study evaluating antiviral activity against the Punta Toro virus in a mouse model, the phosphate prodrug of 6-azauridine demonstrated significantly greater efficacy compared to the parent compound, 6-azauridine []. This highlights the potential of prodrug strategies to enhance the delivery and effectiveness of nucleoside analogs like 6-azauridine.

Q5: Does the structure of this compound provide any clues about its mechanism of action?

A5: As a nucleoside analog, this compound shares structural similarities with natural nucleosides, which are the building blocks of DNA and RNA. This similarity allows it to interfere with critical cellular processes involving nucleic acid synthesis and function. Further research is needed to fully elucidate the specific molecular interactions responsible for its observed effects.

Q6: Are there any known resistance mechanisms to this compound in cancer cells?

A: While the research provided does not explicitly detail resistance mechanisms to TAU, it highlights the compound's ability to overcome resistance mediated by ABC transporters []. Further investigation is crucial to understand the potential for the development of resistance to TAU and explore strategies to mitigate it.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[(5-Bromo-2-furanyl)-oxomethyl]amino]-3-[(4-chlorophenyl)methyl]thiourea](/img/structure/B1224742.png)

![4-[[2-[[5-(3-Methylanilino)-1,3,4-thiadiazol-2-yl]thio]-1-oxoethyl]amino]benzoic acid](/img/structure/B1224747.png)

![N-(furan-2-ylmethylcarbamoyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B1224751.png)

![4-Methyl-3-[[1-oxo-2-(4-oxo-3-quinazolinyl)ethyl]amino]benzoic acid methyl ester](/img/structure/B1224752.png)

![3-(4-Ethyl-1-piperazinyl)-5-methylpyridazino[3,4-b][1,4]benzoxazine](/img/structure/B1224756.png)

![5-bromo-N-[2-(4-fluorophenyl)-2-(4-morpholinyl)ethyl]-2-furancarboxamide](/img/structure/B1224761.png)

![1-[4-[3-[5-(2-furanyl)-1H-pyrazol-3-yl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone](/img/structure/B1224763.png)

![Acetic acid [4-[2-(4-sulfamoylanilino)-4-thiazolyl]phenyl] ester](/img/structure/B1224764.png)

![N'-methyl-N-[1-methyl-5-(4-methylphenyl)-2-imidazolyl]-N'-(phenylmethyl)butanediamide](/img/structure/B1224766.png)